Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a halogenated benzofuran derivative characterized by a bromine atom at the C6 position, a methyl group at C2, and a complex ester side chain at C3. The C5 substituent consists of a 1-ethoxy-1-oxopropan-2-yloxy group, introducing both ethoxy and propionate functionalities. This compound is synthesized via halogenation and esterification reactions starting from benzofuran precursors, as described in methods analogous to those for related derivatives . Its molecular formula is C₁₇H₁₈BrO₆ (calculated from IUPAC name), with a molecular weight of 413.23 g/mol.
Properties
IUPAC Name |
methyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c1-5-21-15(18)9(3)23-13-6-10-12(7-11(13)17)22-8(2)14(10)16(19)20-4/h6-7,9H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOAKQBZTKOTKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a benzofuran derivative, followed by esterification and etherification reactions to introduce the ethoxy and carboxylate groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. Safety measures and environmental considerations are also crucial in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activity.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The target compound is compared to structurally analogous benzofuran derivatives, focusing on substituents at C5, ester groups, and halogenation patterns. Key compounds include:
Key Observations:
C5 Substituent Diversity: Electron-Withdrawing Groups: The 2-fluorophenylmethoxy group in introduces electronegativity, which may alter binding interactions in biological targets. Bulky Groups: The cinnamyloxy group in adds steric bulk and aromaticity, likely affecting target engagement.
Halogenation Impact: Bromine at C6 is conserved across all compounds, but its presence correlates with reduced cytotoxicity compared to non-brominated precursors .
Biological Activity
Methyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate is a complex organic compound belonging to the class of benzofuran derivatives. This compound has garnered interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 429.263 g/mol. The compound features a benzofuran core, an ethoxy group, and a carboxylate moiety, which contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁BrO₇ |
| Molecular Weight | 429.263 g/mol |
| IUPAC Name | Methyl 6-bromo-5-(1-ethoxy-1-oxopropan-2-yl)oxy-2-methylbenzofuran-3-carboxylate |
| CAS Number | 315237-12-8 |
Mechanisms of Biological Activity
Methyl 6-bromo derivatives have been studied for their potential to induce apoptosis in various cancer cell lines. Research indicates that these compounds can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways.
Apoptosis Induction
In studies involving K562 human leukemia cells, methyl 6-bromo derivatives demonstrated significant pro-apoptotic effects. The Annexin V-FITC assay revealed that these compounds can induce early structural changes in cellular membranes indicative of apoptosis. Flow cytometry analyses indicated that exposure to these compounds resulted in increased activity of caspases 3 and 7, critical enzymes involved in the apoptotic process.
Key Findings:
- Caspase Activation: After 48 hours of exposure, significant increases in caspase activity were observed (up to 2.31-fold for certain derivatives) .
Antimicrobial Activity
The antimicrobial properties of methyl 6-bromo derivatives have also been investigated. Preliminary screenings against various Gram-positive bacterial strains showed moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .
Case Studies
Case Study 1: Apoptotic Effects on Cancer Cells
A study examined the effects of methyl 6-bromo derivatives on K562 cells, focusing on ROS generation and mitochondrial membrane potential disruption. The results indicated that these compounds could activate intrinsic apoptotic pathways through ROS-mediated mechanisms .
Case Study 2: Antimicrobial Screening
Another investigation assessed the antibacterial efficacy of methyl 6-bromo derivatives against clinical strains. The findings suggested that these compounds could serve as potential candidates for developing new antimicrobial agents due to their ability to inhibit bacterial growth effectively .
Q & A
Q. What are the key synthetic routes and optimal conditions for synthesizing this compound?
The synthesis involves multi-step reactions, including bromination, esterification, and functional group coupling. Key steps include:
- Bromination : Introducing the bromo substituent at position 6 using N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in dichloromethane .
- Esterification : Coupling the ethoxy-oxopropan-2-yl group via nucleophilic substitution, requiring potassium carbonate as a base in acetone at reflux (~60°C) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Optimal conditions emphasize solvent polarity (e.g., DMF for polar intermediates) and reaction monitoring via thin-layer chromatography (TLC) with dichloromethane/methanol (9:1) .
Q. How is the molecular structure of this compound confirmed?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C6, methyl at C2) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the benzofuran core and substituents .
- IR Spectroscopy : Confirms ester carbonyl (C=O) stretching at ~1720 cm and ether linkages (C-O-C) at ~1250 cm .
Advanced Questions
Q. What strategies resolve contradictions in reaction yields across solvent systems?
Discrepancies in yields arise from solvent polarity and nucleophilicity effects. Methodological approaches include:
- Design of Experiments (DOE) : Screening solvents (e.g., DMF vs. THF) to identify polarity-dependent reactivity .
- Kinetic Studies : Monitoring reaction rates via HPLC to optimize time-temperature profiles for polar aprotic solvents .
- Statistical Analysis : Using ANOVA to validate yield differences (e.g., 72% in DMF vs. 58% in acetone) .
Q. How does substituent variation impact biological activity in structure-activity relationship (SAR) studies?
Key findings from SAR studies include:
- Bromine at C6 : Enhances binding to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibition) .
- Ethoxy-oxopropan-2-yl group at C5 : Modulates solubility and metabolic stability via steric hindrance .
- Methyl at C2 : Reduces cytotoxicity compared to phenyl analogs in cancer cell lines (IC > 50 μM vs. 12 μM) . Table 1 : Substituent Effects on Antiviral Activity
| Substituent Position | Group | IC (μM) | Selectivity Index |
|---|---|---|---|
| C5 | Ethoxy-oxopropan | 8.2 | 15.3 |
| C5 | Chlorophenyl | 3.5 | 5.1 |
| C2 | Phenyl | 12.0 | 2.8 |
Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?
The bromine at C6 acts as a leaving group in SNAr reactions, facilitated by:
- Electron-Withdrawing Effects : The benzofuran core and ester groups polarize the C-Br bond, enhancing reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing substitution rates by 40% compared to THF .
- Isotopic Labeling : O tracing confirms retention of the ethoxy-oxopropan-2-yl group during substitutions .
Q. How can computational modeling predict its interaction with biological targets?
Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to targets like COX-2:
- Docking Scores : Binding affinity (ΔG = -9.2 kcal/mol) correlates with experimental IC values .
- Hydrogen Bonding : The carbonyl oxygen forms H-bonds with Arg120 and Tyr355 in COX-2 . Table 2 : Predicted vs. Experimental Binding Data
| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC (μM) |
|---|---|---|
| COX-2 | -9.2 | 8.5 |
| CYP3A4 | -7.8 | >50 |
Methodological Recommendations
- Synthetic Optimization : Use DOE to screen catalysts (e.g., Pd(OAc) for cross-coupling) and solvents .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous signals .
- Bioactivity Testing : Employ high-throughput screening (HTS) against kinase panels to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
